molecular formula C12H12N2O3 B1517265 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid CAS No. 1038375-52-8

2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid

Cat. No.: B1517265
CAS No.: 1038375-52-8
M. Wt: 232.23 g/mol
InChI Key: HZJVKRDRINUWGW-UHFFFAOYSA-N
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Description

2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoic acid moiety attached to a 1,2,4-oxadiazole ring substituted with an isopropyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid typically involves the following steps:

  • Formation of the 1,2,4-oxadiazole ring: : This can be achieved through the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives.

  • Introduction of the isopropyl group: : The isopropyl group can be introduced via a substitution reaction at the appropriate position on the oxadiazole ring.

  • Final functionalization: : The benzoic acid moiety is then attached to the oxadiazole ring through a coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can include derivatives with altered functional groups, which may have different physical and chemical properties.

Scientific Research Applications

2-[3-(Propan-2-yl)-1,2,4-oxadiazol-4-yl]benzoic acid has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies.

  • Industry: : It can be utilized in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid can be compared to other similar compounds, such as:

  • 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)benzoic acid

  • 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid

  • 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid

These compounds share the common oxadiazole and benzoic acid motifs but differ in the substituents at the 3-position of the oxadiazole ring. The presence of different substituents can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7(2)10-13-11(17-14-10)8-5-3-4-6-9(8)12(15)16/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJVKRDRINUWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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